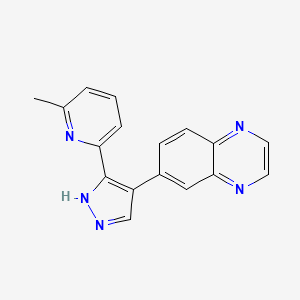

6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline

Vue d'ensemble

Description

BIO-013077-01 est un inhibiteur puissant des récepteurs de type I de la famille du facteur de croissance transformant bêta (TGF-β). Il s'agit d'un composé à base de pyrazole avec la formule moléculaire C₁₇H₁₃N₅ et une masse moléculaire de 287,32 g/mol . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation TGF-β, qui joue un rôle crucial dans divers processus cellulaires tels que la prolifération, la différenciation, l'adhésion, la migration et l'apoptose cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BIO-013077-01 implique la formation d'un cycle pyrazole, qui est un motif structural courant dans de nombreux composés biologiquement actifsLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour optimiser le rendement et la pureté du produit final .

Méthodes de production industrielle

La production industrielle de BIO-013077-01 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs, de systèmes automatisés pour un contrôle précis des conditions de réaction et de techniques de purification avancées afin de garantir une haute pureté et une cohérence du produit. Le composé est généralement stocké sous forme de poudre à -20°C pendant une durée maximale de trois ans ou en solution à -80°C pendant une durée maximale d'un an .

Analyse Des Réactions Chimiques

Types de réactions

BIO-013077-01 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle pyrazole.

Substitution : Les réactions de substitution sont courantes, où différents substituants peuvent être introduits dans le cycle pyrazole pour modifier son activité biologique

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol. Les conditions de réaction varient en fonction de la modification souhaitée, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement des dérivés de BIO-013077-01 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et optimiser l'activité biologique du composé .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .

Inhibition of Protein Kinases

The compound has also been identified as a selective inhibitor of certain protein kinases, which play crucial roles in signal transduction pathways associated with cancer and other diseases. The inhibition of these kinases can lead to decreased cell migration and invasion, making it a candidate for further development in targeted cancer therapies .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. It has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Material Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material enhances the efficiency of these devices .

Sensors

This compound has also been investigated for use in sensor technology. Its sensitivity to environmental changes allows it to be employed in the development of chemical sensors that can detect specific analytes, contributing to advancements in environmental monitoring and safety applications .

Agricultural Science

Pesticidal Activity

Recent studies have highlighted the potential of this compound as a pesticide. Its effectiveness against various pests suggests that it could serve as a basis for developing new agrochemicals aimed at improving crop protection without causing significant harm to beneficial organisms .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Protein kinase inhibition | Selective inhibition leads to reduced cell migration | |

| Anti-inflammatory properties | Modulates inflammatory responses | |

| Material Science | Organic electronics | Enhances efficiency in OLEDs and OPVs |

| Sensors | Detects specific analytes effectively | |

| Agricultural Science | Pesticidal activity | Effective against various agricultural pests |

Mécanisme D'action

BIO-013077-01 exerts its effects by inhibiting the TGF-β family type I receptors, which are serine/threonine kinase receptors involved in the TGF-β signaling pathway. The inhibition of these receptors prevents the phosphorylation and activation of downstream signaling molecules, such as Smad proteins, thereby blocking the TGF-β-mediated cellular responses. This mechanism of action makes BIO-013077-01 a valuable tool for studying the TGF-β pathway and its role in various diseases .

Comparaison Avec Des Composés Similaires

BIO-013077-01 est unique parmi les inhibiteurs du TGF-β en raison de sa structure chimique spécifique et de sa forte puissance. Des composés similaires comprennent :

LY2109761 : Un autre inhibiteur du récepteur TGF-β avec une structure chimique différente.

SB-431542 : Un inhibiteur sélectif du récepteur de type I TGF-β ALK5.

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs structures chimiques, leurs puissances et leurs applications spécifiques en recherche et en thérapie.

Activité Biologique

6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline, identified by its CAS number 746667-09-4, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in the context of transforming growth factor-beta (TGF-β) signaling pathways.

- Molecular Formula : C₁₅H₁₂N₆

- Molecular Weight : 276.296 g/mol

- LogP : 2.49 (indicates moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Cu(I)-catalyzed azide-alkyne cycloaddition to form triazoles.

- Pd-catalyzed direct arylation to introduce the quinoxaline moiety.

TGF-β Inhibition

Research indicates that compounds related to this compound demonstrate significant inhibitory activity against ALK5 (Activin receptor-like kinase 5), a type I receptor for TGF-β. This inhibition is crucial for modulating fibrosis and other pathological conditions associated with TGF-β signaling.

| Compound | IC₅₀ (μM) | % Inhibition at 10 μM |

|---|---|---|

| This compound | Not specified | Not specified |

| Related Triazole | 4.69 | 80.8 |

| Pyrazole Derivative | 0.013 | 80 |

In a study, a derivative exhibited an IC₅₀ value of 0.013 μM , indicating potent ALK5 inhibition, while another showed 80% inhibition at a concentration of 0.1 μM in a luciferase reporter assay using HaCaT cells .

Selectivity and Mechanism

The selectivity of these compounds for ALK5 over other kinases, such as p38α MAP kinase, suggests that modifications in the molecular structure can enhance specificity and reduce off-target effects. For example, certain derivatives have shown negligible activity against p38α MAP kinase with less than 2% inhibition at similar concentrations .

Study on ALK5 Inhibitors

A series of studies focused on synthesizing and evaluating various derivatives of quinoxaline and pyrazole compounds for their efficacy as ALK5 inhibitors. One notable study synthesized multiple variants and assessed their biological activity through enzyme assays and cellular models, confirming that structural modifications significantly impact their inhibitory potential .

Clinical Relevance

The ability of these compounds to inhibit TGF-β signaling pathways has implications for treating fibrotic diseases and certain cancers where TGF-β plays a pivotal role in tumor progression and metastasis. The ongoing research aims to optimize these compounds for better pharmacological profiles.

Propriétés

IUPAC Name |

6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJLYXCHOKEODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440482 | |

| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746667-48-1 | |

| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.